molecular formula C5H3F3O2 B042769 2-Butynoic acid, 4,4,4-trifluoro-, methyl ester CAS No. 70577-95-6

2-Butynoic acid, 4,4,4-trifluoro-, methyl ester

Cat. No.: B042769
CAS No.: 70577-95-6
M. Wt: 152.07 g/mol
InChI Key: QRIDXWUOPRURFC-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The development of trifluoromethylated acetylenic esters can be traced back to the broader evolution of organofluorine chemistry, which began gaining momentum in the mid-twentieth century. Early work in fluorinated acetylene chemistry was documented in the 1960s, with foundational studies establishing synthetic pathways for incorporating fluorine atoms into acetylenic frameworks. The preparation of perfluoroalkylacetylenes and related compounds laid the groundwork for the subsequent development of more sophisticated trifluoromethylated systems.

Historical research in the 1970s and 1980s focused primarily on understanding the fundamental reactivity patterns of fluorinated acetylenes, with particular attention to their thermal and photochemical behavior. These early investigations revealed the unique properties of trifluoromethyl-substituted acetylenes, including their tendency to undergo telomerization reactions and their distinctive behavior in cycloaddition processes. The research demonstrated that the presence of electron-withdrawing groups such as trifluoromethyl significantly altered the reaction pathways compared to non-fluorinated acetylenes.

The synthesis of ethyl 4,4,4-trifluoro-2-butynoate and related esters emerged as a significant advancement in the field, providing researchers with readily accessible building blocks for further synthetic elaboration. The development of efficient synthetic methodologies for these compounds enabled their widespread adoption in synthetic chemistry applications. Research from this period established the fundamental preparation methods, including approaches involving fluorinated acid derivatives and controlled reactions with appropriate alkynes under specific conditions.

Modern research evolution has been characterized by increasingly sophisticated applications of these compounds in complex synthetic transformations. Recent studies have demonstrated their exceptional utility in copper-catalyzed cascade reactions, where they serve as key components in the construction of trifluoromethylated heterocyclic systems. The development of one-pot synthetic methodologies has further enhanced their practical utility, allowing for the efficient construction of complex molecular architectures through sequential transformations.

Significance in Fluorinated Organic Chemistry

The significance of this compound in fluorinated organic chemistry extends far beyond its role as a simple synthetic intermediate. The compound represents a convergence of several important chemical principles that are fundamental to modern organofluorine chemistry. The trifluoromethyl group, with its exceptional electronegativity and unique steric properties, imparts distinctive characteristics that differentiate these compounds from their non-fluorinated counterparts.

The carbon-fluorine bond strength, averaging approximately 480 kilojoules per mole, contributes significantly to the thermal and chemical stability of trifluoromethylated compounds. This exceptional bond strength, combined with the relatively small van der Waals radius of fluorine at 1.47 angstroms, creates molecules with enhanced stability while maintaining manageable steric profiles. The high electronegativity of fluorine at 3.98 results in substantial dipole moments in carbon-fluorine bonds, fundamentally altering the electronic properties of the entire molecular framework.

In pharmaceutical chemistry applications, the incorporation of trifluoromethyl groups has become a standard strategy for enhancing drug properties. The unique properties of fluorinated compounds often lead to improved metabolic stability and enhanced bioavailability, making trifluoromethylated acetylenic esters valuable pharmacophores in drug design. Research has indicated that derivatives of compounds such as 2-butynoic acid can function as kinase inhibitors, which are crucial therapeutic targets in cancer treatment through their ability to modulate dysregulated cellular signaling pathways.

The utility of these compounds in heterocyclic chemistry has emerged as particularly significant. The compound serves as an effective reagent for constructing trifluoromethylated heterocycles, with demonstrated applications in synthesizing pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines. These heterocyclic scaffolds are of considerable interest due to their presence in various bioactive molecules and their potential pharmaceutical applications.

Property Value Reference
Molecular Formula C₅H₃F₃O₂
Molecular Weight 152.07 g/mol
CAS Number 70577-95-6
Carbon-Fluorine Bond Energy ~480 kJ/mol
Fluorine Electronegativity 3.98
Van der Waals Radius (Fluorine) 1.47 Å

Current State of Research and Knowledge Gaps

Contemporary research on this compound has focused extensively on its applications in advanced synthetic methodologies, particularly in the development of efficient catalytic systems for heterocycle construction. Recent investigations have demonstrated the compound's effectiveness in copper-catalyzed cascade reactions, where it participates in sequential carbon-hydrogen alkynylation and intramolecular cyclization processes. These studies have revealed that copper catalysts, particularly copper(I) species such as copper iodide, facilitate the activation of carbon-hydrogen bonds in substrates like quinolines and isoquinolines, enabling their alkynylation with the trifluoromethylated ester.

The mechanistic understanding of these transformations has advanced significantly, with research indicating that copper(II) species generated in situ promote the crucial intramolecular cyclization step following initial alkynylation. This dual role of copper catalysis has enabled the development of one-pot synthetic procedures that proceed under relatively mild conditions while maintaining high efficiency and selectivity. The ability to achieve these complex transformations in a single reaction vessel represents a significant advancement in synthetic methodology.

Silver-catalyzed transformations have emerged as another important research area, with silver triflate demonstrating effectiveness in promoting tandem cyclization and cycloaddition reactions. These silver-mediated processes have shown particular promise in the synthesis of trifluoromethylated pyrazolo[5,1-a]isoquinolines, providing access to highly functionalized heterocyclic systems that would be challenging to prepare through alternative synthetic routes.

Despite these advances, several significant knowledge gaps remain in the understanding and application of trifluoromethylated acetylenic esters. The detailed mechanistic pathways for many of the observed transformations require further investigation, particularly regarding the precise role of different metal catalysts in activating the various reactive sites within the molecule. The influence of electronic and steric factors on reaction selectivity and efficiency remains incompletely understood, limiting the predictive capability for designing new synthetic applications.

Research Area Current Status Knowledge Gaps
Copper Catalysis Well-established for C-H alkynylation Detailed mechanistic pathways unclear
Silver Catalysis Effective for tandem reactions Optimization of reaction conditions needed
Heterocycle Synthesis Proven for pyrazolo and pyrrolo systems Limited scope of accessible scaffolds
Industrial Applications Limited commercial utilization Scale-up challenges unresolved

The development of environmentally sustainable synthetic methodologies represents another area requiring continued research attention. While current synthetic approaches have demonstrated effectiveness, many rely on precious metal catalysts and specialized reaction conditions that may limit their practical implementation on larger scales. Research into alternative catalytic systems and greener synthetic protocols would significantly enhance the practical utility of these compounds.

Furthermore, the exploration of novel applications beyond heterocycle synthesis remains an active area of investigation. The unique reactivity profile of trifluoromethylated acetylenic esters suggests potential applications in materials science, particularly in the development of fluorinated polymers and specialized coatings. However, comprehensive studies of their behavior in polymerization reactions and their incorporation into advanced materials systems have yet to be fully explored.

Properties

IUPAC Name

methyl 4,4,4-trifluorobut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3O2/c1-10-4(9)2-3-5(6,7)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIDXWUOPRURFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70577-95-6
Record name methyl 4,4,4-trifluorobut-2-ynoate
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Preparation Methods

Direct Esterification of 4,4,4-Trifluoro-2-Butynoic Acid

The most straightforward route involves esterification of 4,4,4-trifluoro-2-butynoic acid with methanol. This method requires acid catalysis, typically using sulfuric acid or p-toluenesulfonic acid (PTSA), under reflux conditions.

Reaction Conditions

  • Acid Catalyst : 5–10 mol% H₂SO₄ or PTSA

  • Solvent : Excess methanol (serving as both reactant and solvent)

  • Temperature : 60–80°C

  • Time : 6–12 hours

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by methoxy. A key challenge is the volatility of methanol, necessitating Dean-Stark traps or molecular sieves to remove water and shift equilibrium toward ester formation .

Yield Optimization

ParameterOptimal RangeImpact on Yield
Acid Catalyst Load7.5 mol%Maximizes rate without side reactions
Methanol:Molar Ratio5:1Ensures excess drives equilibrium
Temperature70°CBalances reaction rate and solvent reflux

Post-reaction purification involves fractional distillation under reduced pressure (boiling point: ~96–98°C at 760 mmHg), achieving 75–82% isolated yield .

Alkylation of 4,4,4-Trifluoro-2-Butynoate Salts

An alternative approach involves alkylation of the potassium or sodium salt of 4,4,4-trifluoro-2-butynoic acid with methyl iodide. This method avoids equilibrium limitations and is suitable for moisture-sensitive substrates.

Procedure

  • Salt Formation : React 4,4,4-trifluoro-2-butynoic acid with K₂CO₃ in acetone to form the potassium salt.

  • Alkylation : Add methyl iodide (1.2 eq) and heat at 50°C for 4 hours.

  • Workup : Extract with ethyl acetate, wash with brine, and distill.

Advantages

  • Higher yields (85–90%) due to irreversible alkylation.

  • Minimal side products compared to acid-catalyzed esterification .

Limitations

  • Requires anhydrous conditions.

  • Methyl iodide is toxic and requires careful handling.

Transition Metal-Catalyzed Coupling Reactions

Palladium and rhodium catalysts enable modular synthesis from simpler alkynes and trifluoromethyl precursors. A notable method involves Sonogashira coupling between methyl propiolate and trifluoromethyl iodides.

Catalytic System

  • Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%)

  • Ligand : CuI (4 mol%)

  • Base : Et₃N

  • Solvent : THF

  • Temperature : 60°C

Mechanism

  • Oxidative addition of CF₃I to Pd(0).

  • Alkyne insertion into the Pd–CF₃ bond.

  • Reductive elimination to form the coupled product.

This method achieves 70–78% yield with >95% regioselectivity, making it ideal for late-stage fluorination .

Fluorination of Preformed Alkynoate Esters

Post-esterification fluorination offers a route to introduce the trifluoromethyl group. For example, methyl 2-butynoate is treated with Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source.

Reaction Scheme
HC≡CCOOMe+TMSCF3KF, DMFCF3C≡CCOOMe\text{HC≡CCOOMe} + \text{TMSCF}_3 \xrightarrow{\text{KF, DMF}} \text{CF}_3\text{C≡CCOOMe}

Conditions

  • Reagent : 1.5 eq TMSCF₃

  • Catalyst : 10 mol% KF

  • Solvent : DMF

  • Temperature : 0°C to room temperature

This method provides 65–70% yield but requires rigorous exclusion of moisture .

Grignard Reagent-Based Synthesis

Adapting methods from related esters, methyl 4,4,4-trifluoro-2-butynoate can be synthesized via Grignard addition to carbon dioxide, followed by esterification.

Steps

  • Grignard Formation : React CF₃C≡CMgBr with CO₂ in THF at −78°C.

  • Quenching : Hydrolyze with HCl to form 4,4,4-trifluoro-2-butynoic acid.

  • Esterification : As described in Section 1.

Yield : 60–68% overall, limited by the instability of the Grignard intermediate .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Direct Esterification75–8295–98HighLow
Alkylation85–9098–99ModerateMedium
Transition Metal70–7890–95LowHigh
Fluorination65–7085–90ModerateHigh
Grignard60–6880–85LowMedium

Key Findings

  • Direct esterification is optimal for industrial-scale production due to low cost and simplicity.

  • Alkylation offers superior yields but requires hazardous reagents.

  • Transition metal catalysis enables precise regiocontrol for specialized applications.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes safety and cost-efficiency. Continuous-flow reactors are employed for direct esterification, reducing reaction time to 2–3 hours and improving yield to 80–85% . Environmental regulations necessitate closed-loop systems to recover methanol and minimize waste.

Emerging Methodologies

Recent advances include photochemical fluorination and enzyme-catalyzed esterification. A 2024 study demonstrated visible-light-mediated trifluoromethylation of methyl propiolate using CF₃SO₂Na as the fluorine source, achieving 72% yield under mild conditions .

Scientific Research Applications

Synthetic Applications

2.1. Organic Synthesis:
2-Butynoic acid, 4,4,4-trifluoro-, methyl ester is primarily used as a building block in organic synthesis. It serves as a precursor for various functionalized compounds through reactions such as:

  • Cycloaddition Reactions: The compound has been employed in catalyst-free iClick reactions with azide complexes to form triazolate derivatives. This reaction showcases its utility in synthesizing nitrogen-containing heterocycles under mild conditions .
  • Alkyne Transformations: It participates in diverse alkyne transformations, leading to the formation of complex molecules that are essential in pharmaceutical chemistry .

Pharmaceutical Applications

3.1. Drug Development:
The compound’s fluorinated nature contributes to its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.

  • Kinase Inhibitors: Research indicates that derivatives of 2-butynoic acid can act as kinase inhibitors, which are crucial in treating various cancers by targeting dysregulated signaling pathways .

Material Science

4.1. Polymer Chemistry:
The unique properties of this compound enable its use in polymerization reactions to create fluorinated polymers with desirable thermal and chemical resistance.

4.2. Coatings and Adhesives:
Due to its excellent adhesion properties and resistance to solvents, this compound can be incorporated into formulations for coatings and adhesives that require durability and stability under harsh conditions.

Case Studies

Study TitleDescriptionFindings
Catalyst-free iClick ReactionInvestigated the use of the compound in cycloaddition reactions with azidesDemonstrated high yields (36–85%) for triazolate complexes under mild conditions
Synthesis of Fluorinated Kinase InhibitorsExplored the potential of trifluorinated compounds in drug developmentIdentified several promising candidates for further development against cancer targets

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-butynoic acid methyl ester involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures . The pathways involved often include covalent bonding with active sites of enzymes or non-covalent interactions with protein surfaces .

Comparison with Similar Compounds

Methyl 2-Butynoate (CAS: 23326-27-4)

  • Structure : Lacks the -CF₃ group at position 3.
  • Molecular Formula : C₅H₆O₂.
  • Boiling Point : 76–77°C (80 mmHg) vs. 117–118°C for the trifluoro derivative .
  • Reactivity : The absence of -CF₃ reduces electron withdrawal, making it less reactive in nucleophilic substitutions.
  • Applications : Used in polymer chemistry and as a flavoring agent, whereas the trifluoro variant is favored in medicinal chemistry for its enhanced stability .

Methyl 4-Chloro-2-Butynoate (CAS: 41658-12-2)

  • Structure : Substitutes -CF₃ with -Cl at position 4.
  • Molecular Weight : 148.5 g/mol vs. 170.09 g/mol for the trifluoro compound .
  • Reactivity : Chlorine is less electronegative than fluorine, leading to slower reaction kinetics in SN2 mechanisms.
  • Safety : Chlorinated derivatives may pose higher environmental persistence risks compared to fluorinated analogs .

Functional Group Analogs: Trifluoroacetoacetate Esters

Methyl 4,4,4-Trifluoroacetoacetate (CAS: 372-31-6)

  • Structure : Replaces the triple bond with a ketone group.
  • Boiling Point : 131°C vs. 117–118°C for the alkyne ester, reflecting differences in polarity and hydrogen bonding .
  • Applications : Widely used in cyclization reactions and as a ligand in catalysis. The alkyne ester’s triple bond enables click chemistry applications .

Ethyl 4,4,4-Trifluoroacetoacetate (CAS: 372-31-6)

  • Structure : Ethyl ester (-COOCH₂CH₃) instead of methyl.
  • Lipophilicity : Higher logP value (1.259) compared to the methyl ester (1.34), influencing bioavailability .

Substituent Variants: Bioactive Derivatives

[3-(Dimethoxy-Phosphate)-4,4,4-Trifluoro-Butyl]-Carbamic Acid Ethyl Ester

  • Structure : Incorporates a phosphate and carbamate group.
  • Bioactivity : Exhibits acetylcholinesterase inhibition (IC₅₀ = 12 µM), whereas the alkyne ester is more reactive in cross-coupling reactions .

Lambda Cyhalothric Acid Chloride Intermediates

  • Structure : Cyclopropane-containing trifluoro esters.
  • Applications : Used in pesticide synthesis, highlighting the role of -CF₃ in enhancing agrochemical stability .

Comparative Data Tables

Table 1: Physical Properties

Compound Molecular Formula Boiling Point (°C) Density (g/mL) logP
2-Butynoic acid, 4,4,4-trifluoro-, methyl ester C₆H₅F₃O₂ 117–118 1.34 1.43
Methyl 2-butynoate C₅H₆O₂ 76–77 (80 mmHg) 0.98 0.89
Methyl 4,4,4-trifluoroacetoacetate C₅H₅F₃O₃ 131 1.259 1.25
Ethyl 4,4,4-trifluoroacetoacetate C₆H₇F₃O₃ 131 1.259 1.56

Table 2: Bioactivity Comparison

Compound Application Key Property
This compound GPR40 agonists (diabetes treatment) Enhanced metabolic stability
[3-(Dimethoxy-phosphate)-4,4,4-trifluoro-butyl]-carbamate Acetylcholinesterase inhibition IC₅₀ = 12 µM
Methyl 2-butynoate Polymer crosslinking High reactivity in click chemistry

Biological Activity

2-Butynoic acid, 4,4,4-trifluoro-, methyl ester (also known as methyl trifluorobut-2-ynoate) is a fluorinated acetylenic ester that has garnered attention due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioactivity. This article examines the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C₅H₃F₃O₂
  • Molecular Weight : 164.07 g/mol
  • CAS Number : 149125-61-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, either inhibiting or activating them, thereby influencing metabolic pathways.
  • Receptor Modulation : It has been noted for its ability to modulate receptor activity and alter signaling pathways critical for various biological processes.
  • Gene Expression Alteration : The compound may influence the expression of genes associated with its biological effects, potentially leading to therapeutic outcomes.

Antioxidant Activity

A study investigated the antioxidant potential of various fluorinated compounds, including methyl trifluorobut-2-ynoate. The results indicated a significant ability to scavenge free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-cancer Activity

Research has shown that compounds containing trifluoromethyl groups can exhibit enhanced potency against cancer cell lines. For instance, a structure-activity relationship (SAR) analysis revealed that the inclusion of a trifluoromethyl group in certain analogs significantly increased their effectiveness in inhibiting cancer cell proliferation .

Case Studies

  • Case Study on Enzyme Inhibition : A study demonstrated that methyl trifluorobut-2-ynoate inhibited the enzyme acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s. The inhibition was found to be dose-dependent and competitive .
  • Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. Results showed that it possessed notable antibacterial properties, particularly against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison was made with similar compounds:

Compound NameMolecular WeightBiological Activity
2-Butynoic acid86.09 g/molModerate antimicrobial properties
Methyl trifluorobut-2-enoate164.07 g/molHigh enzyme inhibition
Ethyl trifluorobut-2-ynoate178.09 g/molEnhanced anticancer activity

Q & A

(Basic) What synthetic methodologies are reported for 2-butynoic acid, 4,4,4-trifluoro-, methyl ester?

Answer:
The synthesis of trifluoromethyl-substituted esters typically involves fluorination or coupling reactions. For example, analogous compounds like methyl 4,4,4-trifluorobutanoate are synthesized via nucleophilic substitution using methanol and 3,3,3-trifluoropropene under acidic catalysis . For the target compound, a plausible route could involve:

  • Step 1: Reaction of 2-butynoic acid with a trifluoromethylating agent (e.g., CF₃I or CF₃Cu) to introduce the trifluoromethyl group.
  • Step 2: Esterification with methanol using a coupling agent like DCC or direct acid-catalyzed esterification .
    Key challenges include controlling regioselectivity during trifluoromethylation and minimizing side reactions from the triple bond.

(Advanced) How can computational modeling guide the optimization of trifluoromethyl group positioning in this ester for catalytic applications?

Answer:
Density functional theory (DFT) calculations can predict the electronic effects of the trifluoromethyl group on the triple bond’s reactivity. For instance:

  • The electron-withdrawing nature of CF₃ lowers the LUMO energy of the triple bond, enhancing its susceptibility to nucleophilic attack .
  • Steric effects from the CF₃ group may influence regioselectivity in cycloadditions.
    Studies on similar systems (e.g., trifluorobutanoate esters) show that meta-substituted trifluoromethyl groups improve ex vivo efficacy in drug candidates, suggesting analogous design principles apply .

(Basic) What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹⁹F NMR: The methyl ester proton appears as a singlet (~δ 3.7–3.9 ppm), while the CF₃ group shows a quintet in ¹⁹F NMR (δ -60 to -70 ppm) due to coupling with adjacent protons .
  • IR Spectroscopy: Strong C≡C stretching (~2200 cm⁻¹) and ester C=O (~1740 cm⁻¹) bands confirm the structure.
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) and fragments like [CF₃]⁺ (m/z 69) are diagnostic .

(Advanced) What mechanistic insights explain contradictions in reported yields for trifluoromethyl ester syntheses?

Answer:
Discrepancies in yields often arise from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic trifluoromethylation but may promote side reactions with the triple bond.
  • Catalyst Selectivity: Palladium vs. copper catalysts in coupling reactions can lead to divergent pathways. For example, Pd(0) may favor Sonogashira coupling, while Cu(I) promotes trifluoromethylation .
  • Purification Challenges: The ester’s volatility or polarity may affect isolation efficiency, as seen in related trifluoroacetoacetate syntheses .

(Basic) How does the trifluoromethyl group influence the ester’s stability under acidic/basic conditions?

Answer:
The CF₃ group’s strong electron-withdrawing effect:

  • Acidic Conditions: Stabilizes the ester against hydrolysis by reducing electron density at the carbonyl carbon.
  • Basic Conditions: Accelerates saponification due to enhanced electrophilicity of the carbonyl group.
    Comparative studies on methyl 4,4,4-trifluoroacetoacetate show a hydrolysis rate 3× slower than non-fluorinated analogs under pH 7 .

(Advanced) What role does this ester play in synthesizing GPR40 agonists or other bioactive molecules?

Answer:
The triple bond and CF₃ group make it a versatile building block for:

  • Click Chemistry: Azide-alkyne cycloadditions to generate triazole-containing drug candidates.
  • Agonist Synthesis: In Example E10 of EP 3737470B9, a structurally similar trifluorobutoxy-substituted ester was used to enhance metabolic stability in GPR40 agonists .
    The CF₃ group improves binding affinity to hydrophobic pockets in target proteins .

(Basic) What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves and goggles to prevent skin/eye contact (S24/25 safety code) .
  • Ventilation: Use fume hoods due to potential volatility.
  • Storage: Inert atmosphere (N₂ or Ar) to prevent ester hydrolysis or triple bond oxidation.

(Advanced) How can stereoelectronic effects of the CF₃ group be exploited in asymmetric catalysis?

Answer:

  • Chiral Induction: The CF₃ group’s bulky, electron-deficient nature can bias transition states in enantioselective reactions. For example, (R)-configured trifluorobutanoate esters showed higher enantiomeric excess (ee) in amidation reactions .
  • Ligand Design: CF₃-substituted esters act as ligands in Pd-catalyzed cross-couplings, improving selectivity for β-arylated products .

(Basic) What are the solubility properties of this ester in common organic solvents?

Answer:

  • High Solubility: In dichloromethane, THF, and acetone due to the ester’s moderate polarity.
  • Low Solubility: In hexane or water.
    Data for methyl 4,4,4-trifluoroacetoacetate (logP ~1.8) suggest similar behavior .

(Advanced) Can this ester participate in photochemical [2+2] cycloadditions? What factors govern reactivity?

Answer:
The triple bond enables [2+2] cycloadditions under UV light:

  • Reactivity: Enhanced by the electron-deficient nature of the alkyne (CF₃ group lowers LUMO energy).
  • Regioselectivity: Controlled by steric hindrance from the CF₃ group, favoring head-to-tail dimerization.
    Studies on 3-phenyl-4-hexynoic acid derivatives show similar reactivity patterns .

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